alpha,alpha,alpha',alpha'-Tetramethyl-5-methyl-1,3-benzenediacetonitrile-d12
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Overview
Description
Anastrozole-destriazole-d12 is a deuterated form of Anastrozole-destriazole, a compound related to Anastrozole, which is a non-steroidal aromatase inhibitor. Anastrozole is primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. The deuterated form, Anastrozole-destriazole-d12, is often used in scientific research to study the pharmacokinetics and metabolism of Anastrozole due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anastrozole-destriazole-d12 involves the incorporation of deuterium atoms into the Anastrozole-destriazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of Anastrozole-destriazole-d12 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Anastrozole-destriazole-d12 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Electrochemical oxidation using boron-doped diamond (BDD) electrodes and supporting electrolytes such as sodium sulfate.
Reduction: Sodium borohydride in an appropriate solvent such as methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Anastrozole-destriazole-d12 has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: The deuterated form is used to study the pharmacokinetics and metabolism of Anastrozole in biological systems due to its stable isotope labeling.
Cancer Research: It is used in breast cancer research to understand the effects of aromatase inhibition on tumor growth and estrogen levels.
Drug Development: The compound is utilized in the development of new aromatase inhibitors and other therapeutic agents.
Analytical Chemistry: Anastrozole-destriazole-d12 is used as an internal standard in mass spectrometry and other analytical techniques to quantify Anastrozole levels in biological samples
Mechanism of Action
Anastrozole-destriazole-d12, like Anastrozole, works by inhibiting the enzyme aromatase, which is responsible for converting androgens to estrogens. By inhibiting aromatase, the compound reduces estrogen levels in the body, which is beneficial in treating hormone receptor-positive breast cancer. The molecular targets include the aromatase enzyme and estrogen receptors, and the pathways involved are related to estrogen synthesis and signaling .
Comparison with Similar Compounds
Similar Compounds
Letrozole: Another non-steroidal aromatase inhibitor used in breast cancer treatment.
Exemestane: A steroidal aromatase inhibitor with a different mechanism of action compared to non-steroidal inhibitors.
Formestane: A steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer.
Uniqueness
Anastrozole-destriazole-d12 is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies and analytical applications. The stable isotope labeling allows for precise tracking and quantification in biological systems, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C15H18N2 |
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Molecular Weight |
238.39 g/mol |
IUPAC Name |
2-[3-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methylphenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |
InChI |
InChI=1S/C15H18N2/c1-11-6-12(14(2,3)9-16)8-13(7-11)15(4,5)10-17/h6-8H,1-5H3/i2D3,3D3,4D3,5D3 |
InChI Key |
SJECEXNMZXMXNE-QWSXYEKLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C#N)(C1=CC(=CC(=C1)C)C(C#N)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)C(C)(C)C#N |
Origin of Product |
United States |
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